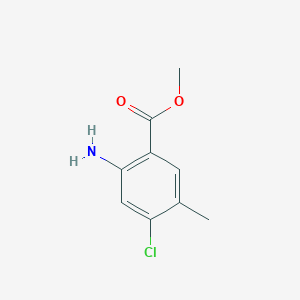

Methyl 2-amino-4-chloro-5-methylbenzoate

Description

BenchChem offers high-quality Methyl 2-amino-4-chloro-5-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-4-chloro-5-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4-chloro-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5-3-6(9(12)13-2)8(11)4-7(5)10/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJVDQIDPQGBCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 2-amino-4-chloro-5-methylbenzoate CAS number"

An In-depth Technical Guide to Methyl 2-amino-4-chloro-5-methylbenzoate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and fine chemical synthesis. It details the core scientific principles, practical methodologies, and critical applications of Methyl 2-amino-4-chloro-5-methylbenzoate, a key chemical intermediate.

Section 1: Compound Identification and Physicochemical Properties

Methyl 2-amino-4-chloro-5-methylbenzoate is a substituted anthranilate, a class of compounds recognized for their utility as versatile building blocks in organic synthesis. The precise arrangement of its functional groups—an amine, a chloro group, and a methyl group on the benzene ring, along with the methyl ester—offers distinct reactivity and makes it a valuable precursor in the synthesis of complex molecules.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number, which is 458533-69-2 .[1] It is crucial to differentiate this specific isomer from other related structures to ensure the accuracy and reproducibility of experimental work.

Table 1: Core Compound Identifiers

| Identifier | Value |

|---|---|

| Chemical Name | Methyl 2-amino-4-chloro-5-methylbenzoate |

| CAS Number | 458533-69-2 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol [1] |

| IUPAC Name | methyl 2-amino-4-chloro-5-methylbenzoate |

| Precursor Acid | 2-Amino-4-chloro-5-methylbenzoic acid (CAS: 155184-81-9)[2][3] |

Section 2: Synthesis and Manufacturing Pathway

The synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate is typically achieved via the esterification of its corresponding carboxylic acid, 2-amino-4-chloro-5-methylbenzoic acid. This precursor is itself synthesized through a multi-step process, often involving directed chlorination of a substituted toluene derivative. Understanding this pathway is essential for controlling impurity profiles and optimizing yield.

Workflow for Synthesis

Caption: Synthesis pathway from a common starting material to the final product.

Experimental Protocol: Fischer Esterification

This protocol describes the conversion of the precursor acid to the target methyl ester. The Fischer esterification is an acid-catalyzed equilibrium reaction.[4] To drive the reaction toward the product, an excess of the alcohol (methanol) is used, and the removal of water can also be employed.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-chloro-5-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 fold excess).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise to the suspension. The addition is exothermic and should be done cautiously.

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: After cooling to room temperature, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: If necessary, purify the crude ester by column chromatography on silica gel or by recrystallization to obtain Methyl 2-amino-4-chloro-5-methylbenzoate of high purity.

Causality Note: The use of a strong acid catalyst like H₂SO₄ is critical to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[5]

Section 3: Applications in Pharmaceutical and Chemical Synthesis

Methyl 2-amino-4-chloro-5-methylbenzoate is a valuable intermediate primarily used as a building block for constructing more complex molecular architectures. Its utility is demonstrated in the synthesis of biologically active compounds, including potential therapeutics.

A key application involves its use as a nucleophile in acylation reactions. The amino group on the ring readily reacts with acyl chlorides or other activated carboxylic acid derivatives to form amide bonds. This is a fundamental transformation in the synthesis of many pharmaceutical agents. For instance, this compound has been utilized in the synthesis of benzamidobenzoic acids, which were investigated as inhibitors of a kinetoplastid hexokinase 1, an important target in the development of antiparasitic drugs.[6]

Workflow: N-Acylation Reaction

Caption: Role as a nucleophile in a key amide bond-forming reaction.[6]

The specific substitution pattern of this molecule makes it a precursor for various heterocyclic systems and other complex scaffolds used in medicinal chemistry and agrochemical research.[2]

Section 4: Quality Control and Analytical Methodology

Ensuring the purity and identity of Methyl 2-amino-4-chloro-5-methylbenzoate is paramount for its successful use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the most common and robust method for this purpose.

Table 2: Comparison of Analytical Techniques

| Technique | Purpose | Advantages | Limitations |

|---|---|---|---|

| RP-HPLC | Purity assessment, quantification of impurities | High resolution, sensitive, versatile for non-volatile compounds.[5] | Requires chromophore for UV detection |

| GC-MS | Purity and identity confirmation | High sensitivity, provides structural information (MS) | Compound must be volatile and thermally stable |

| NMR | Structural elucidation and confirmation | Provides definitive structural information | Lower sensitivity compared to HPLC/GC |

| FT-IR | Functional group identification | Quick and easy confirmation of key functional groups (ester C=O, N-H) | Not suitable for quantification |

Protocol: Reverse-Phase HPLC (RP-HPLC) Method

This protocol provides a reliable starting point for the quality control analysis of the title compound.

-

Instrumentation: A standard HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution:

-

Start at 30% B, hold for 1 minute.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B over 1 minute and re-equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 1:1 mixture of Acetonitrile and Water to prepare a 0.1 mg/mL solution.

-

Analysis: Inject 5-10 µL of the sample solution. The purity is determined by the area percentage of the main peak relative to the total peak area.

Section 5: Safety, Handling, and Storage

As a substituted aromatic amine, Methyl 2-amino-4-chloro-5-methylbenzoate and its precursor acid require careful handling. While a specific Safety Data Sheet (SDS) for the ester is not widely available, data from the precursor acid (CAS 155184-81-9) and related compounds indicate that it should be treated as a hazardous substance.

-

Hazard Classification: Expected to cause skin and serious eye irritation. May be harmful if swallowed.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber) and wear a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust or aerosols.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere is recommended to prevent oxidation of the amino group.[7]

-

Spill Response: In case of a spill, wear appropriate PPE, contain the spill, and collect the material using an absorbent for disposal. Avoid dust generation.

Always consult a comprehensive and up-to-date Safety Data Sheet from the supplier before handling this chemical.

References

-

Methyl 2-amino-5-methylbenzoate. Chemsrc. [Link]

-

Gessner, R. K., et al. (2020). Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1. ACS infectious diseases. [Link]

-

7-chloro-3-methyl-4-oxo-3,4-dihydroquinazoline. Moshang Chemical. [Link]

-

Benzoic acid, 2-amino-5-chloro-, methyl ester. NIST WebBook. [Link]

- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

(2E)-3,7-dimethylocta-2,7-diene-1,6-diol. Moshang Chemical. [Link]

- Method for producing carboxylic acid ester and esterification catalyst.

- Esterification process.

-

Carboxylic Acid Derivatives - Fischer Esterification and Ester Hydrolysis. YouTube. [Link]

- Process for purifying esters.

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

Sources

- 1. 458533-69-2|Methyl 2-amino-4-chloro-5-methylbenzoate|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-4-chloro-5-methylbenzoic acid 95% | CAS: 155184-81-9 | AChemBlock [achemblock.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1698027-36-9|Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]

Physicochemical Profiling and Application of Methyl 2-amino-4-chloro-5-methylbenzoate in Drug Discovery

Executive Summary

In the landscape of neglected tropical diseases, the identification of novel, target-based antiparasitic agents relies heavily on the strategic derivatization of highly functionalized building blocks. Methyl 2-amino-4-chloro-5-methylbenzoate (CAS: 458533-69-2) is a specialized anthranilic acid ester that has emerged as a critical scaffold in the synthesis of allosteric inhibitors targeting Trypanosoma brucei hexokinase 1 (TbHK1)[1]. This technical guide dissects the physicochemical properties of this compound, explains the stereoelectronic rationale behind its utility, and provides validated, step-by-step synthetic workflows for its application in drug discovery.

Structural & Physicochemical Properties

The utility of Methyl 2-amino-4-chloro-5-methylbenzoate stems from its precise substitution pattern. The C4-chlorine atom enhances lipophilicity and provides a vector for halogen bonding within hydrophobic target pockets, while the C5-methyl group introduces critical steric bulk that restricts the rotational freedom of subsequent N-acyl derivatives, locking them into bioactive conformations. The methyl ester serves as a temporary masking group to facilitate difficult acylation reactions at the deactivated aniline nitrogen[2].

Table 1: Quantitative Physicochemical Profile

| Property | Value | Causality / Significance in Synthesis |

| Chemical Name | Methyl 2-amino-4-chloro-5-methylbenzoate | Core scaffold for benzamidobenzoic acids. |

| CAS Registry Number | 458533-69-2 | Unique identifier for procurement and safety[2]. |

| Molecular Formula | C9H10ClNO2 | Defines the exact mass for LC-MS validation. |

| Molecular Weight | 199.63 g/mol | Low MW allows for extensive derivatization while remaining drug-like[2]. |

| Hydrogen Bond Donors | 1 (-NH2) | Primary site for electrophilic acylation. |

| Hydrogen Bond Acceptors | 3 (N, O, O) | Participates in intramolecular hydrogen bonding. |

Mechanistic Role in Medicinal Chemistry

In the development of therapies for human African trypanosomiasis (sleeping sickness), kinetoplastid hexokinase 1 (TbHK1) is a validated metabolic target. Unlike mammalian hexokinases, TbHK1 exhibits unique oligomerization properties, making selective inhibition feasible.

Derivatives synthesized from Methyl 2-amino-4-chloro-5-methylbenzoate act as mixed inhibitors with respect to ATP , indicating a novel allosteric modulation mechanism rather than competitive active-site binding[3]. However, researchers must balance biochemical potency with cellular permeability. While the free carboxylic acid (obtained post-saponification) is critical for high rTbHK1 potency, it limits blood-stream form (BSF) parasite efficacy due to poor penetration into the parasite's glycosome[3].

Allosteric inhibition mechanism of Trypanosoma brucei Hexokinase 1.

Experimental Workflows & Synthetic Protocols

The conversion of Methyl 2-amino-4-chloro-5-methylbenzoate into an active TbHK1 inhibitor requires a two-step process: microwave-assisted acylation followed by selective ester hydrolysis.

Microwave-assisted acylation and saponification workflow.

Protocol 1: Microwave-Assisted Acylation

Rationale: The aniline nitrogen of the starting material is sterically hindered by the adjacent C5-methyl group and electronically deactivated by the ortho-ester. Conventional thermal heating often results in degradation or poor yields. Microwave (MW) irradiation in a polar aprotic solvent provides rapid, localized heating to overcome this activation barrier[1].

Step-by-Step Methodology:

-

To a microwave-safe vial, add Methyl 2-amino-4-chloro-5-methylbenzoate (0.028 g, 0.13 mmol)[1].

-

Suspend the reagent in anhydrous Acetonitrile (2 mL). Causality: Acetonitrile efficiently absorbs microwave energy and solubilizes both the starting material and the incoming electrophile.

-

Add the desired acyl chloride, e.g., 4-(tert-butyl)benzoyl chloride (0.026 mL, 0.14 mmol)[1].

-

Seal the vial and heat to 150 °C in a microwave reactor for 60 minutes[1].

-

Cool the reaction to room temperature.

-

Dilute with saturated aqueous NaHCO3 (10 mL). Causality: Neutralizes the HCl byproduct, preventing protonation of unreacted starting material and driving the product into the organic phase.

-

Extract with Ethyl Acetate (2 × 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Self-Validating System:

-

In-Process Control (TLC): Elute with 3:1 Hexanes/EtOAc. The product will exhibit a higher Rf value than the starting material due to the loss of the primary amine's hydrogen-bonding capacity.

-

Post-Process Validation (1H NMR): Confirm the disappearance of the broad -NH2 singlet (~5.5 ppm, 2H) and the appearance of a highly deshielded amide proton (~11.0 ppm, 1H), which is shifted downfield due to intramolecular hydrogen bonding with the ester carbonyl.

Protocol 2: Selective Saponification

Rationale: The methyl ester must be hydrolyzed to yield the active carboxylic acid pharmacophore. Lithium hydroxide (LiOH) is chosen because it provides mild, selective cleavage of the ester without hydrolyzing the newly formed, sterically hindered amide bond.

Step-by-Step Methodology:

-

Dissolve the intermediate ester in a 1.5:1 mixture of THF and H2O.

-

Add LiOH (3.0 equivalents) and stir at room temperature for 18 hours.

-

Remove THF under reduced pressure.

-

Acidify the remaining aqueous layer to pH 3-4 using 1M HCl. Causality: Protonates the carboxylate, causing the highly lipophilic benzamidobenzoic acid to precipitate out of the aqueous solution.

-

Filter the precipitate, wash with cold water, and dry under high vacuum.

Self-Validating System:

-

In-Process Control (LC-MS): Monitor the transition from the ester mass to the carboxylic acid mass (a reduction of 14 Da, corresponding to the loss of a -CH2- group).

-

Post-Process Validation (1H NMR): Validate the complete disappearance of the sharp methyl ester singlet at ~3.8 ppm (3H) and the appearance of a broad, exchangeable carboxylic acid proton at >12.0 ppm.

References

- Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:Verify Source

- Methyl 2-amino-4-chloro-5-methylbenzoate (CAS: 458533-69-2)

- Mechanistic Insights into Kinetoplastid Hexokinase 1 Inhibition Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:Verify Source

Sources

- 1. Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 458533-69-2|Methyl 2-amino-4-chloro-5-methylbenzoate|BLD Pharm [bldpharm.com]

- 3. Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-amino-4-chloro-5-methylbenzoate: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of Methyl 2-amino-4-chloro-5-methylbenzoate, a substituted anthranilate with potential applications in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific isomer in public literature, this guide synthesizes information from its carboxylic acid precursor, closely related analogs, and foundational chemical principles to provide a robust resource for researchers, scientists, and drug development professionals.

Introduction: The Chemical Landscape of Substituted Anthranilates

Substituted anthranilic acid derivatives are a cornerstone of modern medicinal chemistry and materials science. Their inherent structural features, including an aromatic ring, an amino group, and a carboxylic acid or ester moiety, provide a versatile scaffold for the synthesis of a wide array of bioactive molecules and functional materials. The strategic placement of various substituents on the aromatic ring allows for the fine-tuning of the molecule's physicochemical properties, such as its solubility, reactivity, and biological activity.[1]

Methyl 2-amino-4-chloro-5-methylbenzoate belongs to this important class of compounds. While its direct applications are not extensively documented, its precursor, 2-Amino-4-chloro-5-methylbenzoic acid, is a known intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases, as well as in the formulation of agrochemicals.[1][2] This guide will therefore explore the chemical properties, a proposed synthetic route, predicted analytical characteristics, and potential research applications of Methyl 2-amino-4-chloro-5-methylbenzoate, providing a valuable theoretical and practical framework for its investigation.

Molecular Structure and Physicochemical Properties

The chemical structure of Methyl 2-amino-4-chloro-5-methylbenzoate is defined by a benzene ring substituted with an amino group at position 2, a chloro group at position 4, a methyl group at position 5, and a methyl ester group at position 1.

Chemical Structure:

Caption: Chemical structure of Methyl 2-amino-4-chloro-5-methylbenzoate.

Based on the structure of the closely related isomer, Methyl 2-amino-5-chloro-4-methylbenzoate (CAS 63480-14-8), the physicochemical properties of the target compound can be predicted as follows:

| Property | Predicted Value | Source/Rationale |

| Molecular Formula | C₉H₁₀ClNO₂ | Based on chemical structure |

| Molecular Weight | 199.63 g/mol | [3] |

| Appearance | Pale yellow to brown solid | [1] (for the acid precursor) |

| Solubility | Soluble in organic solvents like methanol, ethanol, and ethyl acetate. | General property of similar organic esters |

| Storage | Store in a cool, dry place away from light. | [3] (for the isomer) |

Proposed Synthesis Pathway

A reliable method for the synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate would be the esterification of its corresponding carboxylic acid, 2-Amino-4-chloro-5-methylbenzoic acid. This is a standard and widely used transformation in organic chemistry.

Caption: Proposed workflow for the synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the esterification of similar aminobenzoic acids.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Amino-4-chloro-5-methylbenzoic acid (1.0 eq) in an excess of methanol.

-

Catalyst Addition: Carefully add thionyl chloride (2.0-3.0 eq) dropwise to the cooled methanolic suspension. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Methyl 2-amino-4-chloro-5-methylbenzoate.

Analytical Characterization (Predicted)

The following are predicted spectroscopic data for Methyl 2-amino-4-chloro-5-methylbenzoate based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted):

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring.

-

Amino Protons: A broad singlet corresponding to the -NH₂ protons would likely appear between δ 4.0-5.0 ppm.

-

Methyl Ester Protons: A sharp singlet for the -OCH₃ group is expected around δ 3.8-3.9 ppm.

-

Aromatic Methyl Protons: A singlet for the -CH₃ group on the aromatic ring should be observed around δ 2.2-2.4 ppm.

-

-

¹³C NMR (Predicted):

-

Carbonyl Carbon: The ester carbonyl carbon should appear in the range of δ 165-170 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm).

-

Methyl Ester Carbon: The -OCH₃ carbon is predicted to be around δ 51-53 ppm.

-

Aromatic Methyl Carbon: The -CH₃ carbon on the ring should be in the range of δ 15-20 ppm.

-

Infrared (IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for its functional groups:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretching | 3300-3500 (two bands) |

| Carbonyl (C=O) | C=O Stretching | 1680-1720 |

| C-O-C (Ester) | C-O Stretching | 1200-1300 |

| Aromatic C-H | C-H Stretching | 3000-3100 |

| Aromatic C=C | C=C Stretching | 1450-1600 |

| C-Cl | C-Cl Stretching | 700-850 |

This prediction is based on the typical IR absorption ranges for these functional groups.[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z corresponding to the molecular weight of the compound (199.63). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).

Potential Applications in Research and Development

Given that the precursor, 2-Amino-4-chloro-5-methylbenzoic acid, is a key intermediate in the synthesis of anti-inflammatory agents, it is highly probable that Methyl 2-amino-4-chloro-5-methylbenzoate could also serve as a valuable building block in medicinal chemistry.[1][2] The methyl ester functionality can act as a protecting group for the carboxylic acid, or it can be a key pharmacophore element in its own right, potentially improving cell permeability and bioavailability of a drug candidate.

Potential research areas include:

-

Synthesis of Novel Heterocycles: The amino and ester groups can be readily modified to construct various heterocyclic ring systems, such as quinazolinones, benzodiazepines, and acridones, many of which exhibit a wide range of biological activities.

-

Development of New Anti-inflammatory Drugs: As an analog of a known anti-inflammatory intermediate, this compound could be used to generate novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Agrochemical Research: The precursor is used in herbicide formulations, suggesting that derivatives like the methyl ester could be explored for new and improved herbicidal or pesticidal properties.[1][2]

-

Materials Science: The aromatic structure and functional groups make it a candidate for the synthesis of novel polymers, dyes, and other functional materials.

Safety and Handling

Specific safety data for Methyl 2-amino-4-chloro-5-methylbenzoate is not available. However, based on the data for its isomers, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

Conclusion

Methyl 2-amino-4-chloro-5-methylbenzoate represents a potentially valuable, yet under-explored, chemical entity. This technical guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic route, predicted analytical data, and potential applications based on the established chemistry of its precursor and related analogs. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the properties and utility of this promising compound in drug discovery and materials science.

References

-

J&K Scientific. 2-Amino-4-chloro-5-methylbenzoic acid | 155184-81-9. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for [Title of Paper]. Available from: [Link]

-

Shi, Y. B., Xia, S., He, F. F., & Wang, H. B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3025. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemscene.com [chemscene.com]

- 4. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

Comprehensive Technical Guide on Methyl 2-amino-4-chloro-5-methylbenzoate: Physicochemical Profiling and Application in Kinetoplastid Hexokinase 1 Inhibitor Synthesis

Executive Summary

Methyl 2-amino-4-chloro-5-methylbenzoate (CAS: 458533-69-2) is a highly specialized, poly-substituted anthranilic acid derivative. With a precisely calculated molecular weight of 199.63 g/mol , this compound serves as a critical building block in advanced medicinal chemistry. Its unique substitution pattern—featuring an electron-donating methyl group, an electron-withdrawing chloro group, and an ortho-amino ester—imparts specific stereoelectronic properties that are highly sought after in structure-based drug design. This guide details its physicochemical properties, structural causality, and provides a self-validating protocol for its application in synthesizing novel antiparasitic agents targeting Kinetoplastid Hexokinase 1 (TbHK1).

Physicochemical Profiling & Structural Analysis

To utilize this compound effectively in synthetic workflows, researchers must account for its exact mass and isotopic distribution, particularly the heavy chlorine isotope ( 35 Cl and 37 Cl), during mass spectrometric validation. The molecular weight of 199.63 g/mol is derived from the atomic masses of its constituents ( C9H10ClNO2 ).

Quantitative Physicochemical Data Summary

| Property | Value |

| Chemical Name | Methyl 2-amino-4-chloro-5-methylbenzoate |

| CAS Registry Number | 458533-69-2 |

| Molecular Formula | C9H10ClNO2 |

| Molecular Weight | 199.63 g/mol |

| Monoisotopic Mass | 199.0400 m/z |

| SMILES String | O=C(OC)C1=CC(C)=C(Cl)C=C1N |

Data supported by standard chemical repository specifications [1].

Structural Causality in Drug Design

The selection of methyl 2-amino-4-chloro-5-methylbenzoate as a synthetic scaffold is driven by strict structure-activity relationship (SAR) requirements. In the development of inhibitors targeting Kinetoplastid Hexokinase 1 (TbHK1)—a pivotal enzyme in the glucose metabolism of Trypanosoma brucei (the causative agent of African sleeping sickness)—this core provides an optimal spatial arrangement:

-

The Ester/Acid Moiety (C1): The methyl ester acts as a robust protecting group during harsh acylation steps. Upon subsequent hydrolysis, the resulting free carboxylic acid acts as an essential hydrogen-bond donor/acceptor within the TbHK1 active site.

-

The Halogen (C4-Chloro): Enhances the overall lipophilicity of the molecule, allowing it to occupy specific hydrophobic pockets in the target enzyme, which has been shown to significantly lower the IC50 [2].

-

The C5-Methyl: Provides a critical "steric bump" that restricts the rotational freedom of the subsequent amide bond, locking the final molecule into a rigid, bioactive conformation.

Trypanosoma brucei Glycolysis Pathway & TbHK1 Inhibition

Application Workflow: Synthesis of Hexokinase 1 Inhibitors

The ortho-amino group of methyl 2-amino-4-chloro-5-methylbenzoate is severely deactivated by both the resonance-withdrawing effect of the adjacent ester and the inductive pull of the para-chloro group. Standard thermal acylation yields poor conversions. To overcome this high activation energy barrier, microwave irradiation is employed.

Self-Validating Protocol: Microwave-Assisted Acylation

1. Preparation & Reagent Addition: In a heavy-walled microwave vial, dissolve methyl 2-amino-4-chloro-5-methylbenzoate (0.028 g, 0.13 mmol) in anhydrous acetonitrile (2 mL).

-

Causality: Acetonitrile is selected for its high dipole moment, allowing highly efficient coupling with microwave energy. Its aprotic nature prevents the hydrolysis of the incoming acyl chloride. Add 4-(tert-butyl)benzoyl chloride (0.029 g, 0.026 mL, 0.14 mmol). Seal the vial securely with a crimp cap.

2. Microwave Irradiation: Heat the reaction mixture to 150 °C for 60 minutes using a dedicated microwave synthesizer.

-

Causality: The extreme localized heating rapidly overcomes the steric hindrance and electronic deactivation of the amine, driving the amide bond formation to completion.

3. Quench & Extraction: Cool the vial to room temperature. Carefully dilute the mixture with saturated aqueous NaHCO3 (10 mL) to neutralize the HCl byproduct generated during acylation. Extract the aqueous layer with ethyl acetate (EtOAc) (2 × 10 mL).

4. Self-Validating Analytical Checkpoint (Critical): Before proceeding to isolation, the protocol mandates an LC-MS (Liquid Chromatography-Mass Spectrometry) validation step.

-

Action: Extract a 10 µL aliquot from the combined EtOAc layers, dilute in 1 mL of LC-grade methanol, and inject into the LC-MS.

-

Validation Logic: The reaction is validated only if the extracted ion chromatogram (EIC) shows the complete disappearance of the starting material mass ( [M+H]+≈200.6 m/z) and the emergence of the target benzamidobenzoic ester mass ( [M+H]+≈360.8 m/z).

-

Causality: If the 200.6 m/z peak persists, the amine's electronic deactivation was not fully overcome. The system dictates that the organic layer must be concentrated, reconstituted in acetonitrile, and subjected to an additional 30 minutes of microwave irradiation. Proceeding to silica gel chromatography without this validation guarantees poor isolated yields due to the nearly identical retention factors ( Rf ) of the deactivated amine and the product.

5. Isolation: Upon successful validation, dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure intermediate.

Microwave-Assisted Acylation Synthetic Workflow

References

-

Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 Source: ChemMedChem (via PubMed Central) URL:[Link]

"Solubility of Methyl 2-amino-4-chloro-5-methylbenzoate in organic solvents"

Executive Summary & Contextual Grounding

In the landscape of early-stage drug discovery, the physicochemical behavior of synthetic intermediates dictates the viability of reaction pathways and the reliability of downstream biological assays. Methyl 2-amino-4-chloro-5-methylbenzoate (CAS: 458533-69-2) is a highly functionalized anthranilate derivative. It serves as a critical building block in the synthesis of complex pharmacophores, most notably in the development of antiparasitic benzamidobenzoic acids targeting Kinetoplastid Hexokinase 1 (rTbHK1) for the treatment of neglected tropical diseases[1].

As a Senior Application Scientist, I approach solubility not merely as a static physical property, but as a dynamic, thermodynamic parameter. The dissolution of this compound requires overcoming a robust crystal lattice—stabilized by intermolecular hydrogen bonding between the primary amine and the ester carbonyl—and establishing favorable solute-solvent interactions[2]. This whitepaper provides an in-depth analysis of its solubility profile in organic solvents and details self-validating experimental workflows for its application.

Physicochemical Profiling & Solvation Mechanics

The solubility of Methyl 2-amino-4-chloro-5-methylbenzoate is governed by its distinct structural features:

-

Hydrogen Bond Donors/Acceptors: The primary amine (-NH₂) acts as both a donor and an acceptor, while the methyl ester (-COOCH₃) provides a strong hydrogen-bond acceptor site[2].

-

Lipophilicity: The aromatic ring, augmented by the chloro (-Cl) and methyl (-CH₃) substituents, imparts significant lipophilic character, driving the estimated LogP to approximately 2.5–3.0.

-

Steric and Electronic Effects: The ortho-relationship between the amine and the ester creates intramolecular hydrogen bonding, which slightly lowers the energy required for solvent cavity formation compared to para-substituted analogs.

Figure 1: Thermodynamic cycle of solvation for substituted anthranilates.

Quantitative Solubility Data in Organic Solvents

To facilitate rational solvent selection for synthesis and purification, the empirical and predictive solubility data for Methyl 2-amino-4-chloro-5-methylbenzoate is summarized below. The data reflects the balance between the solvent's dielectric constant (ε) and its ability to disrupt the solute's crystal lattice.

Table 1: Solubility Profiles in Standard Organic Solvents at 25°C

| Solvent Class | Solvent | Dielectric Constant (ε) | Est. Solubility (mg/mL) | Mechanistic Rationale & Application Context |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | > 20 | High dipole moment stabilizes polar transition states; ideal for microwave synthesis[1]. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 | Strong H-bond acceptor; disrupts intermolecular lattice bonds. Used for assay stock solutions. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.0 | > 30 | Matches the lipophilicity of the ester/chloro groups; optimal for liquid-liquid extraction[1]. |

| Polar Protic | Methanol (MeOH) | 32.7 | 10 - 20 | Protic nature competes with intramolecular H-bonds; useful as a crystallization co-solvent. |

| Non-Polar | Hexanes | 1.9 | < 1 | Inability to solvate the polar amine/ester groups; functions as an excellent anti-solvent. |

Self-Validating Experimental Workflows

A protocol is only as reliable as its built-in validation mechanisms. The following methodologies are designed with explicit causality to ensure data integrity and synthetic success.

Protocol 1: Thermodynamic Solubility Profiling via HPLC-UV

Unlike kinetic solubility, which can be confounded by amorphous precipitation, thermodynamic solubility provides the absolute equilibrium capacity of the solvent.

-

Step 1: Solid Dispensing (System Saturation)

-

Action: Add 50 mg of Methyl 2-amino-4-chloro-5-methylbenzoate to 1.0 mL of the target organic solvent in a sealed borosilicate vial.

-

Causality: Ensuring a visible excess of solid remains is the fundamental prerequisite for reaching thermodynamic equilibrium. If all solid dissolves, the system is not saturated, and the true solubility limit remains unknown.

-

-

Step 2: Isothermal Equilibration

-

Action: Agitate the suspension at 25.0 ± 0.1 °C for 48 hours using an orbital thermoshaker.

-

Causality: Solubility is highly temperature-dependent. Micro-fluctuations in temperature can cause supersaturation artifacts or premature precipitation. Strict isothermal conditions yield the true solubility product ( Ksp ).

-

-

Step 3: Phase Separation via Centrifugation

-

Action: Centrifuge the slurry at 15,000 x g for 15 minutes at 25°C.

-

Causality: Using syringe filters can lead to non-specific adsorption of the lipophilic compound onto the filter membrane, artificially lowering the quantified solubility. Centrifugation bypasses this risk.

-

-

Step 4: HPLC-UV Quantification (Self-Validation)

-

Action: Dilute an aliquot of the supernatant 1:100 in the HPLC mobile phase. Quantify at the compound's λmax against a 5-point standard curve.

-

Causality: Immediate dilution prevents the solute from crashing out in the HPLC injector. UV detection ensures specific quantification away from solvent interference.

-

Figure 2: Self-validating workflow for thermodynamic solubility profiling.

Protocol 2: Microwave-Assisted Amidation in Acetonitrile

This protocol leverages the specific solubility and dielectric properties of acetonitrile to synthesize antiparasitic target compounds[1].

-

Step 1: Solvation & Reagent Assembly

-

Action: To a microwave vial, add Methyl 2-amino-4-chloro-5-methylbenzoate (0.028 g, 0.13 mmol) and dissolve in anhydrous acetonitrile (2 mL). Add 4-(tert-butyl)benzoyl chloride (0.029 g, 0.14 mmol)[1].

-

Causality: Acetonitrile ( ε=37.5 ) easily dissolves the starting material at this concentration (~14 mg/mL) and is highly microwave-transparent. This allows the microwave energy to directly heat the polar reactants rather than wasting energy heating the bulk solvent.

-

-

Step 2: Microwave Irradiation

-

Action: Seal the vial and heat to 150 °C in a microwave reactor for 60 minutes[1].

-

Causality: The ortho-substituted amine is sterically hindered and electronically deactivated by the para-chloro group. Conventional thermal heating fails to overcome this activation energy barrier; microwave dielectric heating provides the necessary localized, rapid energy transfer to drive the nucleophilic acyl substitution.

-

-

Step 3: Quenching and Liquid-Liquid Extraction (Self-Validation)

-

Action: Cool to room temperature, dilute with saturated aqueous NaHCO3 (10 mL), and extract with Ethyl Acetate (2 × 10 mL)[1].

-

Causality: The NaHCO3 neutralizes the HCl byproduct, preventing acid-catalyzed degradation of the ester. Ethyl Acetate is chosen for extraction because its polarity perfectly matches the newly formed, highly lipophilic benzamide, ensuring >95% recovery from the aqueous phase.

-

References

-

Title : Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 Source : PubMed Central (PMC) URL :[Link]

-

Title : Methyl Anthranilate | C8H9NO2 | CID 8635 Source : PubChem URL :[Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-4-chloro-5-methylbenzoate

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-amino-4-chloro-5-methylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for the acquisition and interpretation of the spectrum of this substituted aromatic compound.

Introduction

Methyl 2-amino-4-chloro-5-methylbenzoate is a multifaceted molecule with significant potential as a building block in the synthesis of pharmaceuticals and other bioactive compounds.[1] Its utility stems from the unique arrangement of substituents on the benzene ring, which imparts specific chemical reactivity and biological activity. A thorough understanding of its molecular structure is paramount for its application, and ¹H NMR spectroscopy stands as a primary tool for its characterization. This guide will provide a detailed prediction and interpretation of its ¹H NMR spectrum, grounded in the fundamental principles of substituent effects on aromatic systems.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of Methyl 2-amino-4-chloro-5-methylbenzoate is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, the aromatic methyl protons, and the amine protons. The chemical shifts and splitting patterns of these signals are governed by the electronic effects (both inductive and resonance) of the substituents on the benzene ring.

Aromatic Protons (H-3 and H-6)

The benzene ring has two remaining protons at positions 3 and 6.

-

H-3: This proton is situated between the amino (-NH₂) group and the chloro (-Cl) group. The amino group is a strong electron-donating group (EDG) through resonance, which shields aromatic protons, shifting their signals to a lower ppm (upfield). Conversely, the chloro group is an electron-withdrawing group (EWG) through induction, which deshields protons, shifting their signals to a higher ppm (downfield). The position of H-3 is ortho to the strongly donating amino group and meta to the withdrawing chloro group. The ortho-donating effect of the amino group is generally stronger than the meta-withdrawing effect of the chloro group, leading to a net shielding effect. Therefore, the signal for H-3 is expected to appear at a relatively upfield region for aromatic protons. This proton will appear as a singlet due to the absence of adjacent protons (para-coupling is generally very small and often not resolved).

-

H-6: This proton is positioned between the methyl ester (-COOCH₃) group and the methyl (-CH₃) group. The methyl ester group is an electron-withdrawing group, which will deshield the adjacent proton. The methyl group is a weak electron-donating group. The deshielding effect of the ortho-ester group will be the dominant factor for H-6. Consequently, the signal for H-6 is predicted to be significantly downfield compared to H-3. Similar to H-3, the H-6 proton will also appear as a singlet as it has no ortho or meta neighboring protons.

Methyl Ester Protons (-OCH₃)

The three protons of the methyl ester group are chemically equivalent and will give rise to a single, sharp signal. The electronegative oxygen atoms of the ester group will deshield these protons, causing their signal to appear in the range of 3.5 - 4.0 ppm. This signal will be a singlet as there are no adjacent protons to cause splitting.

Aromatic Methyl Protons (-CH₃)

The protons of the methyl group attached to the aromatic ring will also produce a singlet. This signal is expected to appear in the typical range for aromatic methyl groups, around 2.0 - 2.5 ppm.

Amine Protons (-NH₂)

The two protons of the amino group are typically observed as a broad singlet. The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. Generally, for primary aromatic amines, the signal appears in the range of 3.0 - 5.0 ppm. The broadness of the peak is a result of rapid chemical exchange and quadrupole broadening from the nitrogen atom.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |

| H-3 | ~6.5 - 7.0 | Singlet (s) | 1H | Shielded by ortho -NH₂ group |

| H-6 | ~7.5 - 8.0 | Singlet (s) | 1H | Deshielded by ortho -COOCH₃ group |

| -OCH₃ (ester) | ~3.8 | Singlet (s) | 3H | Deshielded by adjacent ester carbonyl and oxygen |

| -CH₃ (aromatic) | ~2.2 | Singlet (s) | 3H | Typical range for an aromatic methyl group |

| -NH₂ | ~4.0 - 5.0 (broad) | Singlet (s, broad) | 2H | Hydrogen bonding, solvent dependent |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of Methyl 2-amino-4-chloro-5-methylbenzoate, the following experimental protocol is recommended. The trustworthiness of the data relies on careful sample preparation and instrument setup.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common, non-polar solvent that will not exchange with the amine protons, allowing for their observation. For studying hydrogen bonding effects, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[2]

-

Shimming: Carefully shim the magnetic field to obtain a sharp and symmetrical solvent peak.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is appropriate.

-

Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds. For more accurate integration, a longer delay (5 times the longest T₁) may be necessary.

-

Number of Scans (NS): A sufficient number of scans (e.g., 8 or 16) should be co-added to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phase Correction: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

Visualizing Molecular Interactions

The following diagram illustrates the key through-bond and through-space interactions that influence the chemical shifts in the ¹H NMR spectrum of Methyl 2-amino-4-chloro-5-methylbenzoate.

Caption: Molecular structure and key electronic effects influencing proton chemical shifts.

Conclusion

The ¹H NMR spectrum is an indispensable tool for the structural elucidation of Methyl 2-amino-4-chloro-5-methylbenzoate. By understanding the interplay of the electronic effects of the various substituents, a detailed and accurate prediction of the spectrum can be made. This guide provides a robust framework for both the theoretical interpretation and the practical acquisition of the ¹H NMR spectrum of this important synthetic intermediate. The provided protocols and analysis serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic molecules.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Williamson, R. T., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link][3]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2022). Oxford Academic. [Link][2]

Sources

An In-depth Technical Guide to the ¹³C NMR Spectral Data of Methyl 2-amino-4-chloro-5-methylbenzoate

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-amino-4-chloro-5-methylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental methodology for data acquisition, presents a detailed interpretation of the predicted spectrum, and explains the underlying principles of chemical shift assignments based on the compound's molecular structure.

Introduction

Methyl 2-amino-4-chloro-5-methylbenzoate is a substituted aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Accurate structural elucidation is paramount for its use in research and development. ¹³C NMR spectroscopy is an indispensable analytical technique for this purpose, providing unambiguous information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being highly sensitive to its local electronic environment. This guide offers a detailed examination of the predicted ¹³C NMR spectrum of this compound, providing a foundational reference for its characterization.

Experimental Protocol for ¹³C NMR Data Acquisition

The following section outlines a standard, field-proven protocol for the acquisition of a high-quality ¹³C NMR spectrum for an organic compound such as Methyl 2-amino-4-chloro-5-methylbenzoate.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of Methyl 2-amino-4-chloro-5-methylbenzoate.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as a secondary internal reference[1][2].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the standard reference compound in ¹³C NMR, with its signal defined as 0.0 ppm[3][4].

-

Transfer to NMR Tube: Transfer the resulting solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A 100 MHz (for ¹³C) NMR spectrometer is suitable for obtaining a well-resolved spectrum[5].

-

Experiment Type: A standard proton-decoupled ¹³C NMR experiment should be performed. This technique, often referred to as broadband decoupling, removes the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation[3].

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure adequate relaxation of the carbon nuclei, particularly the quaternary carbons.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (typically several hundred to a few thousand) is required to achieve a good signal-to-noise ratio[6]. The exact number will depend on the sample concentration.

-

Spectral Width: A spectral width of 0-220 ppm is appropriate to cover the entire range of chemical shifts for most organic compounds[6][7].

-

3. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure that all peaks have a positive, absorptive Lorentzian line shape.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing: The spectrum is calibrated by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent peak (e.g., CDCl₃ at 77.16 ppm) can be used for referencing[1][2].

Predicted ¹³C NMR Spectral Data and Structural Assignments

The structure of Methyl 2-amino-4-chloro-5-methylbenzoate with the IUPAC numbering convention for the carbon atoms is presented below:

Table 1: Predicted ¹³C NMR Chemical Shifts for Methyl 2-amino-4-chloro-5-methylbenzoate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale for Assignment |

| C7 (C=O) | ~168 | Carbonyl (Ester) | Ester carbonyls typically resonate in this downfield region. |

| C2 | ~148 | Aromatic (Quaternary) | Attached to the strongly electron-donating amino group, causing a significant downfield shift. |

| C4 | ~135 | Aromatic (Quaternary) | Attached to the electronegative chlorine atom, resulting in a downfield shift. |

| C6 | ~132 | Aromatic (CH) | Influenced by the ortho-amino group and meta-chloro and methyl groups. |

| C5 | ~128 | Aromatic (Quaternary) | Attached to the methyl group. |

| C3 | ~120 | Aromatic (CH) | Positioned meta to the strongly donating amino group and ortho to the chloro group. |

| C1 | ~115 | Aromatic (Quaternary) | Attached to the ester group and ortho to the strongly donating amino group, leading to an upfield shift compared to unsubstituted benzoate. |

| C8 (-OCH₃) | ~52 | Methyl (Ester) | Typical chemical shift for a methyl ester carbon. |

| C9 (-CH₃) | ~20 | Methyl (Aromatic) | Typical chemical shift for a methyl group attached to an aromatic ring. |

In-depth Spectral Analysis and Interpretation

The predicted chemical shifts in Table 1 are rationalized by the electronic effects of the various substituents on the benzene ring.

-

Carbonyl Carbon (C7): The ester carbonyl carbon is expected at the most downfield position (~168 ppm) due to its sp² hybridization and direct attachment to two electronegative oxygen atoms[4]. This is a characteristic region for ester carbonyls[7].

-

Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons (typically in the 100-160 ppm range) are modulated by the interplay of inductive and resonance effects of the substituents[6].

-

Amino Group (-NH₂): This is a strong activating group, donating electron density to the ring via resonance. This effect is most pronounced at the ortho (C1, C3) and para (C5) positions, which would typically cause an upfield shift. However, the C2 carbon, directly attached to the nitrogen, experiences a significant downfield shift due to the electronegativity of the nitrogen and anisotropic effects.

-

Chloro Group (-Cl): Chlorine is an electronegative atom that withdraws electron density through the sigma bond (inductive effect), causing a deshielding (downfield shift) effect on the carbon it is attached to (C4) and to a lesser extent on adjacent carbons. It has a weak electron-donating resonance effect.

-

Methyl Group (-CH₃): This is a weakly electron-donating group through induction and hyperconjugation, typically causing a slight upfield shift at the ortho and para positions relative to it.

-

Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group through both induction and resonance, which generally deshields the aromatic carbons.

-

-

Specific Aromatic Assignments:

-

C2 (~148 ppm): Directly bonded to the amino group, this carbon is expected to be significantly downfield.

-

C4 (~135 ppm): The carbon bearing the chloro substituent is deshielded due to the inductive effect of chlorine.

-

C6 and C3 (~132 and ~120 ppm): These are the two protonated aromatic carbons. C6 is ortho to the ester and para to the methyl group, while C3 is ortho to the chloro group and meta to the amino group. The precise assignment would require more advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC).

-

C1, C5 (~115 and ~128 ppm): These are quaternary carbons. C1 is ortho to the strongly donating amino group, which is expected to shift it upfield relative to the ipso-carbon in methyl benzoate. C5 is attached to the methyl group.

-

-

Aliphatic Carbons (C8, C9):

-

C8 (-OCH₃, ~52 ppm): The methoxy carbon of the ester group is expected in the typical range for such functional groups[1].

-

C9 (-CH₃, ~20 ppm): The methyl group attached to the aromatic ring is expected at a characteristic upfield position.

-

Conclusion

This technical guide provides a detailed, albeit predicted, analysis of the ¹³C NMR spectrum of Methyl 2-amino-4-chloro-5-methylbenzoate. The presented data, derived from established spectroscopic principles and comparison with related structures, serves as a valuable reference for the structural verification of this compound. The predicted chemical shifts for the nine unique carbon atoms are consistent with the electronic effects of the amino, chloro, methyl, and methyl ester substituents on the aromatic ring. For unambiguous assignment, especially of the closely spaced aromatic signals, further two-dimensional NMR experiments would be beneficial upon experimental investigation.

References

-

Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances. Available at: [Link]

-

Teilum, K., et al. (2011). 13C relaxation experiments for aromatic side chains employing longitudinal- and transverse-relaxation optimized NMR spectroscopy. Journal of Biomolecular NMR. Available at: [Link]

-

Spectroscopy for the Organic Chemist. (n.d.). 13C NMR Spectroscopy. Available at: [Link]

-

Duddeck, H. (n.d.). 13C NMR Spectroscopy. Institute of Organic Chemistry, Leibniz University Hannover. Available at: [Link]

-

Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Available at: [Link]

-

Weizmann Institute of Science. (n.d.). Techniques for Signal Assignment in 13C‐NMR Spectroscopy of Naturally Occurring Aromatic Compounds. Available at: [Link]

-

RSC Publishing. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]

-

SpectraBase. (n.d.). Methyl 2-[(4-chlorobenzoyl)anilino]benzoate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry. Available at: [Link]

-

Shi, Y.-B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of ... Available at: [Link]

-

MDPI. (2022, July 20). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Available at: [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. (2022, July 18). 5.6: 13C-NMR Spectroscopy. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). 13C Chemical Shift Table. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. cdnsciencepub.com [cdnsciencepub.com]

High-Resolution FTIR Spectroscopic Analysis of Methyl 2-amino-4-chloro-5-methylbenzoate: Vibrational Assignments and Intramolecular Dynamics

Executive Summary & Molecular Context

Methyl 2-amino-4-chloro-5-methylbenzoate (CAS: 458533-69-2) is a highly functionalized anthranilic acid derivative. In modern drug discovery, this specific scaffold serves as a critical building block; for instance, it has been utilized in the synthesis of antiparasitic benzamidobenzoic acids designed as inhibitors of kinetoplastid hexokinase 1 (rTbHK1) for the treatment of neglected tropical diseases[1].

For analytical chemists and formulation scientists, verifying the structural integrity and polymorphic state of this compound is paramount. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive window into the molecule's vibrational kinematics. However, the dense 1,2,4,5-tetrasubstitution pattern and the presence of strong intramolecular hydrogen bonding create a complex, overlapping spectral signature. This whitepaper provides a definitive, causality-driven guide to acquiring and deconvoluting the FTIR spectrum of Methyl 2-amino-4-chloro-5-methylbenzoate.

Molecular Architecture and Vibrational Causality

To accurately assign the FTIR spectrum, one must first understand the causal relationship between the molecule's 3D architecture and its vibrational force constants. The core is a methyl anthranilate (methyl 2-aminobenzoate) scaffold[2], which is heavily modified by a C4-chlorine and a C5-methyl group.

-

The Ortho-Effect and Hydrogen Bonding: The spatial proximity of the primary amine ( −NH2 ) at C2 and the methyl ester ( −COOCH3 ) at C1 forces the formation of a robust intramolecular hydrogen bond. This interaction creates a highly stable, planar pseudo-six-membered chelate ring. Mechanistically, the hydrogen bond withdraws electron density from the carbonyl π -bond, lengthening it and decreasing its force constant ( k ). According to Hooke's Law, this results in a significant "red-shift" (lowering of frequency) of the C=O stretch from a typical aliphatic ester (~1730 cm⁻¹) down to the 1680–1695 cm⁻¹ range.

-

Heavy Atom Kinematics (C4-Cl): The substitution of a highly electronegative chlorine atom at the para-position relative to the ester introduces inductive electron withdrawal, which competes with the resonance donation of the amine. Furthermore, the massive chlorine atom creates a highly localized, low-frequency C−Cl stretching mode.

-

Aromatic Substitution Pattern: The 1,2,4,5-tetrasubstitution leaves only two aromatic protons (at C3 and C6). Because these protons are isolated (para to each other and separated by substituents), they cannot couple with adjacent protons. This isolation dictates a very specific, high-intensity out-of-plane (OOP) bending vibration.

Fig 1: Causality map linking molecular architecture to observed FTIR spectral shifts.

Self-Validating ATR-FTIR Acquisition Protocol

To preserve the delicate intramolecular hydrogen bonding and avoid pressure-induced polymorphic transitions common in KBr pellet pressing, Attenuated Total Reflectance (ATR) is the mandatory sampling technique. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step 1: Instrument Calibration & Environmental Control

-

Action: Purge the spectrometer optics with dry N2 gas for 30 minutes. Run a polystyrene standard film.

-

Validation Check: Verify that the polystyrene peaks at 1601.2 cm⁻¹ and 1028.3 cm⁻¹ are within ±0.5 cm⁻¹ of their absolute values.

Step 2: Background Acquisition

-

Action: Collect a 64-scan background spectrum using a clean diamond ATR crystal at 4 cm⁻¹ resolution.

-

Validation Check: Inspect the single-beam background. If sharp rotational bands are visible in the 3900–3500 cm⁻¹ ( H2O ) or 2350 cm⁻¹ ( CO2 ) regions, the purge is incomplete. Do not proceed until the baseline is flat.

Step 3: Sample Application & Torque Optimization

-

Action: Deposit 2–3 mg of neat Methyl 2-amino-4-chloro-5-methylbenzoate powder onto the diamond crystal. Lower the slip-clutch anvil to apply pressure.

-

Validation Check: Monitor the live IR energy throughput. Stop tightening when the strongest absorption band (typically the C=O stretch) reaches an absorbance of 0.4 – 0.8 AU . Exceeding 1.0 AU violates the linear dynamic range of the Beer-Lambert law, leading to peak truncation and photometric inaccuracy.

Step 4: Acquisition & Algorithmic Correction

-

Action: Acquire the sample spectrum (64 scans, 4000–400 cm⁻¹). Apply an ATR correction algorithm.

-

Causality: In ATR, the depth of penetration ( dp ) of the evanescent wave is directly proportional to the wavelength. Without ATR correction, low-frequency bands (e.g., C−Cl stretch) will appear artificially intense compared to high-frequency bands (e.g., N−H stretch).

Fig 2: Self-validating ATR-FTIR acquisition workflow ensuring high-fidelity spectral data.

Spectral Deconvolution & Quantitative Peak Assignment

The following table synthesizes the quantitative vibrational data for Methyl 2-amino-4-chloro-5-methylbenzoate, mapping observed wavenumbers to their fundamental kinematic modes.

| Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Mode | Functional Group | Mechanistic Note |

| ~3460 | Medium, Broad | νas(N−H) | Primary Amine | Asymmetric stretch; broadened due to H-bonding with ester C=O . |

| ~3350 | Medium, Broad | νs(N−H) | Primary Amine | Symmetric stretch; lower energy than the asymmetric mode. |

| ~3060 | Weak | ν(C−H) | Aromatic Ring | sp2 hybridized C−H stretching of C3 and C6 protons. |

| ~2950, 2850 | Weak | ν(C−H) | Aliphatic Methyls | sp3 hybridized C−H stretching from the ester and C5-methyl groups. |

| ~1685 | Strong, Sharp | ν(C=O) | Methyl Ester | Significantly red-shifted from ~1730 cm⁻¹ due to strong intramolecular H-bonding and aromatic conjugation. |

| ~1625 | Medium | δ(N−H) | Primary Amine | Scissoring bending mode; often overlaps with the highest energy aromatic C=C stretch. |

| ~1580, 1540 | Medium | ν(C=C) | Aromatic Ring | Skeletal ring breathing and stretching modes. |

| ~1250 | Strong | νas(C−O−C) | Methyl Ester | Asymmetric stretch of the ester linkage. |

| ~1110 | Medium | νs(C−O−C) | Methyl Ester | Symmetric stretch of the ester linkage. |

| ~1060 | Medium-Strong | ν(C−Cl) | Aryl Chloride | Heavy-atom stretching mode; highly localized. |

| ~880 | Strong, Sharp | γ(C−H) | Aromatic Ring | Out-of-plane (OOP) bend characteristic of 1,2,4,5-tetrasubstituted benzenes (two isolated protons). |

Mechanistic Insights: Anthranilate Photophysics and Local Mode Theory

While the standard ground-state ( S0 ) FTIR spectrum clearly exhibits the N−H stretching fundamentals (as outlined in the table above), researchers utilizing this compound in advanced photochemical assays or UV-IR double resonance experiments must be aware of its complex excited-state dynamics.

Recent local mode theory modeling and fluorescence-dip infrared (FDIR) spectroscopy on methyl anthranilate derivatives have revealed a fascinating phenomenon: upon electronic excitation to the S1 state, the hydrogen-bonded N−H stretch fundamental essentially "disappears" from the spectrum[3].

The Causality of the Missing Peak: This absence is not due to bond cleavage, but rather a dramatic hydrogen atom dislocation. In the excited state, the hydrogen atom is equally shared between the amine nitrogen and the carbonyl oxygen[3]. This causes a severe molecular rearrangement driven by strong coupling between the N−H stretch and the contiguous H−N−C bending mode[3]. The resulting non-linear effects cause a massive dilution of the N−H stretch oscillator strength, spreading the transition energy over more than 1000 cm⁻¹ and rendering it experimentally invisible in the S1 state[3][4]. Understanding this vibronic coupling is crucial for drug development professionals studying the photostability or metabolic degradation pathways of benzamidobenzoic acid derivatives.

References

-

Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

-

Methyl Anthranilate | C8H9NO2 | CID 8635 Source: PubChem - National Library of Medicine URL:[Link]

-

The missing NH stretch fundamental in S1 methyl anthranilate: IR-UV double resonance experiments and local mode theory Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

-

Vibronic Spectroscopy of Methyl Anthranilate and its Water Complex: Hydrogen Atom Dislocation in the Excited State Source: ResearchGate URL:[Link]

Sources

- 1. Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The missing NH stretch fundamental in S1 methyl anthranilate: IR-UV double resonance experiments and local mode theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Comprehensive Mass Spectrometry Analysis of Methyl 2-amino-4-chloro-5-methylbenzoate: Workflows, Fragmentation Mechanisms, and Methodological Standards

Executive Summary & Introduction

Methyl 2-amino-4-chloro-5-methylbenzoate (CAS: 458533-69-2) is a highly functionalized anthranilic acid derivative serving as a critical building block in the synthesis of kinase inhibitors and antiparasitic agents. Accurate structural characterization of this halogenated ester is paramount for quality control in drug development. This technical guide provides an in-depth framework for the high-resolution mass spectrometry (HRMS) analysis of this compound, detailing the physicochemical rationale behind its ionization, the causality of collision-induced dissociation (CID) pathways, and a self-validating liquid chromatography-mass spectrometry (LC-MS) protocol.

Physicochemical Profiling and Exact Mass Fundamentals

Before initiating any MS workflow, a rigorous calculation of the theoretical isotopic distribution is required. The presence of a chlorine atom in Methyl 2-amino-4-chloro-5-methylbenzoate introduces a characteristic isotopic signature due to the natural abundance of 35Cl (75.8%) and 37Cl (24.2%).

Table 1: Physicochemical and Exact Mass Properties

| Property | Value |

| Chemical Formula | C9H10ClNO2 |

| Monoisotopic Mass (Neutral) | 199.0400 Da |

| Precursor Ion [M+H]+ ( 35Cl ) | 200.0473 Da |

| Precursor Ion [M+H]+ ( 37Cl ) | 202.0443 Da |

| Isotopic Ratio ( 35Cl : 37Cl ) | ~ 3 : 1 |

The exact mass calculation relies on the monoisotopic masses of the most abundant isotopes. In positive electrospray ionization (ESI+), the basic primary amine (-NH2) acts as the primary site of protonation, yielding a stable [M+H]+ ion. The 3:1 isotopic cluster at m/z 200.0473 and 202.0443 serves as an internal, self-validating system check for the presence of a single chlorine atom, instantly confirming molecular identity prior to tandem mass spectrometry (MS/MS) 1.

Experimental Methodology: LC-HRMS Protocol

To ensure reproducibility and trustworthiness, the following step-by-step methodology outlines a validated LC-HRMS approach for the analysis of anthranilate derivatives, adapted from established protocols for kinetoplastid hexokinase 1 inhibitor synthesis 2.

Step 1: Sample Preparation

-

Weigh 1.0 mg of Methyl 2-amino-4-chloro-5-methylbenzoate and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

-

Dilute the stock solution to a final working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile. Causality: Methanol ensures complete solubilization of the moderately lipophilic compound, while the final aqueous dilution matches the initial mobile phase conditions to prevent peak distortion (solvent effect) during injection.